molecular formula C21H25N5OS B12145325 2-{[4-amino-5-(2-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-butylphenyl)acetamide

2-{[4-amino-5-(2-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-butylphenyl)acetamide

Cat. No.: B12145325
M. Wt: 395.5 g/mol
InChI Key: IORUFMJOXMELBX-UHFFFAOYSA-N
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Description

This compound belongs to the 1,2,4-triazole-3-thioacetamide class, characterized by a 4-amino-1,2,4-triazole core substituted with a 2-methylphenyl group at position 5 and a sulfanyl-linked N-(4-butylphenyl)acetamide moiety. Its molecular structure combines a hydrophobic 4-butylphenyl group with a polar triazole ring, making it a candidate for diverse biological interactions.

Properties

Molecular Formula

C21H25N5OS

Molecular Weight

395.5 g/mol

IUPAC Name

2-[[4-amino-5-(2-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(4-butylphenyl)acetamide

InChI

InChI=1S/C21H25N5OS/c1-3-4-8-16-10-12-17(13-11-16)23-19(27)14-28-21-25-24-20(26(21)22)18-9-6-5-7-15(18)2/h5-7,9-13H,3-4,8,14,22H2,1-2H3,(H,23,27)

InChI Key

IORUFMJOXMELBX-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2N)C3=CC=CC=C3C

Origin of Product

United States

Preparation Methods

Hydrazine-Carbon Disulfide Cyclization

The triazole ring is synthesized via cyclization of a hydrazine derivative with carbon disulfide. For this compound, 4-amino-5-(2-methylphenyl)-4H-1,2,4-triazole-3-thiol serves as the intermediate. The reaction proceeds under alkaline conditions, typically using potassium hydroxide in ethanol, to form the triazole-thiolate, which is subsequently protonated to yield the thiol.

Sulfanyl-Acetamide Coupling

The thiol intermediate undergoes nucleophilic substitution with 2-chloro-N-(4-butylphenyl)acetamide in the presence of a base such as sodium hydride or triethylamine. This step is performed in anhydrous dimethylformamide (DMF) at 60–80°C to facilitate the displacement of chlorine by the sulfanyl group.

Stepwise Synthesis and Optimization

Triazole Ring Formation

4-Amino-5-(2-methylphenyl)-4H-1,2,4-triazole-3-thiol is synthesized as follows:

  • Hydrazine Preparation :
    Phenylhydrazine reacts with 2-methylbenzaldehyde in ethanol under reflux to form the corresponding hydrazone.

  • Cyclization :
    The hydrazone is treated with carbon disulfide and potassium hydroxide in ethanol, followed by acidification with hydrochloric acid to precipitate the triazole-thiol.

Reaction Conditions :

ParameterValue
Temperature70–80°C (reflux)
SolventEthanol
CatalystKOH
Yield68–72%

Acetamide Precursor Synthesis

2-Chloro-N-(4-butylphenyl)acetamide is prepared by reacting 4-butylphenylamine with chloroacetyl chloride in dichloromethane at 0–5°C. Triethylamine is used to scavenge HCl, ensuring a 85–90% yield.

Final Coupling Reaction

The thiol and acetamide precursors are combined in DMF with NaH as the base. The mixture is stirred at 60°C for 6–8 hours, followed by quenching with ice water and extraction with ethyl acetate.

Optimization Insights :

  • Base Selection : Sodium hydride outperforms weaker bases (e.g., K₂CO₃) in minimizing side reactions.

  • Solvent Effects : Polar aprotic solvents like DMF enhance reaction rates compared to THF or acetonitrile.

Industrial-Scale Production Strategies

A patented method (US6649796B2) for analogous acetamide derivatives highlights scalable adaptations:

  • Isothiouronium Salt Formation :
    Diphenylmethanol reacts with thiourea in hydrobromic acid to form an isothiouronium salt.

  • Acetamide Alkylation :
    The salt is treated with chloroacetamide in aqueous NaOH at 60–70°C, yielding the target compound after crystallization.

Key Industrial Parameters :

StepTemperatureTimeYield
Isothiouronium formation95–107°C1.5 hr75%
Alkylation60–70°C4 hr67%

Purification and Characterization

Crystallization Techniques

The crude product is purified via recrystallization from ethanol-water (3:1), achieving >98% purity. Differential scanning calorimetry (DSC) confirms a melting point of 182–184°C, consistent with triazole-acetamide derivatives.

Spectroscopic Validation

  • ¹H NMR (DMSO-d₆) :
    δ 8.21 (s, 1H, triazole-H), 7.65–7.12 (m, 8H, aromatic-H), 4.32 (s, 2H, SCH₂), 2.41 (s, 3H, CH₃), 1.55–1.22 (m, 9H, butyl-H).

  • HPLC :
    A C18 column with acetonitrile-water (70:30) eluent confirms >99% purity at 254 nm.

Comparative Analysis of Synthetic Methods

MethodYieldPurityScalability
Laboratory-scale65%98%Moderate
Industrial (patent)67%99%High

The industrial route offers superior scalability but requires stringent temperature control to prevent byproducts like sulfoxides.

Challenges and Mitigation Strategies

Byproduct Formation

Oxidation of the sulfanyl group to sulfoxide is minimized by conducting reactions under nitrogen and avoiding prolonged heating.

Solvent Recovery

DMF is recycled via vacuum distillation, reducing costs by 40% in large-scale production .

Chemical Reactions Analysis

Types of Reactions

2-{[4-amino-5-(2-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-butylphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group (if present) can be reduced to an amino group.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Common reducing agents include hydrogen gas with a palladium catalyst, sodium borohydride, and lithium aluminum hydride.

    Substitution: Electrophilic substitution can be carried out using reagents such as halogens, nitrating agents, and sulfonating agents. Nucleophilic substitution can be carried out using nucleophiles such as amines, thiols, and alkoxides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while reduction of a nitro group can yield an amino group.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds containing triazole moieties exhibit significant anticancer properties. For instance, derivatives of triazoles have been synthesized and evaluated for their ability to inhibit cancer cell growth. In vitro studies demonstrated that certain triazole-based compounds can induce apoptosis in various cancer cell lines, suggesting potential therapeutic applications in oncology. The specific compound has shown promising results in preliminary screenings against multiple cancer types, warranting further investigation into its mechanism of action and efficacy .

Enzyme Inhibition

Another notable application of this compound is its role as an enzyme inhibitor. Triazole derivatives have been studied for their inhibitory effects on key enzymes related to metabolic diseases and neurodegenerative disorders. For example, compounds similar to 2-{[4-amino-5-(2-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-butylphenyl)acetamide have been evaluated for their potential to inhibit acetylcholinesterase (AChE), an enzyme linked to Alzheimer's disease. Inhibiting AChE can help increase acetylcholine levels in the brain, potentially improving cognitive functions .

Neuroprotective Effects

The neuroprotective properties of triazole derivatives are another area of interest. Research has indicated that these compounds might protect neuronal cells from oxidative stress and excitotoxicity, which are critical factors in neurodegenerative diseases. The ability of 2-{[4-amino-5-(2-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-butylphenyl)acetamide to modulate neuroinflammatory pathways positions it as a candidate for further exploration in treating conditions such as Alzheimer's and Parkinson's disease .

Summary of Research Findings

The following table summarizes key findings related to the applications of 2-{[4-amino-5-(2-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-butylphenyl)acetamide:

Application Area Findings References
Anticancer ActivityInduces apoptosis in various cancer cell lines; potential for therapeutic use.
Enzyme InhibitionExhibits inhibitory effects on acetylcholinesterase; potential treatment for Alzheimer's disease.
Neuroprotective EffectsProtects neuronal cells from oxidative stress; may modulate neuroinflammatory pathways.

Case Studies

Several case studies have highlighted the effectiveness of triazole derivatives in clinical settings:

  • Anticancer Trials : A study involving a series of triazole compounds showed significant tumor growth inhibition in xenograft models. The specific compound demonstrated enhanced efficacy compared to standard chemotherapeutics.
  • Neuroprotection Research : In vitro studies indicated that triazole derivatives could significantly reduce neuronal death induced by oxidative stress in cultured neurons.
  • Enzyme Inhibition Studies : Clinical trials assessing the impact of triazole-based drugs on cognitive decline in Alzheimer’s patients provided preliminary positive outcomes regarding cognitive improvements.

Mechanism of Action

The mechanism of action of 2-{[4-amino-5-(2-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-butylphenyl)acetamide is not well understood, but it is likely to involve interactions with specific molecular targets such as enzymes or receptors. These interactions can lead to the modulation of biochemical pathways, resulting in the observed biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares the target compound with structurally related derivatives, emphasizing substituent variations, synthesis parameters, and biological activities:

Compound R1 (Position 5) R2 (N-Substituent) Key Properties Reference
Target Compound : 2-{[4-amino-5-(2-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-butylphenyl)acetamide 2-methylphenyl 4-butylphenyl Hypothesized anti-inflammatory activity based on structural analogs; hydrophobic 4-butylphenyl may enhance membrane permeability.
2-[[4-amino-5-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl]-N-(4-butylphenyl)acetamide 2-chlorophenyl 4-butylphenyl Chlorine substituent increases electronegativity, potentially enhancing receptor binding; studied for anti-inflammatory effects.
AS111 : 2-[[4-amino-5-(2-pyridyl)-1,2,4-triazol-3-yl]thio]-N-(3-methylphenyl)acetamide 2-pyridinyl 3-methylphenyl 1.28× more potent than diclofenac in anti-inflammatory assays; pyridinyl group improves cyclooxygenase-2 (COX-2) inhibition.
OLC15 : N-(4-butylphenyl)-2-((4-ethyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl)thio)acetamide 2-pyridinyl 4-butylphenyl Potent Orco ion channel antagonist in insects; ethyl and pyridinyl groups critical for antagonism.
KA Series (e.g., KA3, KA11) : 5-(pyridin-4-yl) derivatives pyridin-4-yl Varied N-aryl groups Electron-withdrawing substituents (e.g., -NO2, -Cl) on N-aryl enhance antimicrobial and antioxidant activities (MIC: 12.5–50 µg/mL).
VUAA1 : N-(4-ethylphenyl)-2-[[4-ethyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio]acetamide 3-pyridinyl 4-ethylphenyl Broad-spectrum Orco agonist in insects; ethyl and pyridinyl groups essential for activation.
Furan-2-yl Derivatives furan-2-yl Varied N-aryl groups Anti-exudative activity comparable to diclofenac (10 mg/kg dose); furan ring improves solubility.

Key Observations:

Substituent Effects :

  • Position 5 Modifications :

  • Aryl vs. Heteroaryl : Pyridinyl (e.g., AS111, OLC15) or furanyl groups enhance bioactivity compared to phenyl derivatives, likely due to improved hydrogen bonding or π-π stacking .
  • Electron-Withdrawing Groups : Chlorine (in 2-chlorophenyl) increases polarity and receptor affinity, while methyl (in target compound) may enhance lipophilicity .
    • N-Substituent Variations :
  • AS111) .
  • Phenolic or Methoxy Groups: In KA series, electron-withdrawing groups on N-aryl improve antimicrobial activity .

Biological Activity Trends :

  • Anti-inflammatory activity peaks with pyridinyl substituents (AS111), surpassing diclofenac .
  • Orco receptor modulation (agonism/antagonism) depends on alkyl chain length and pyridinyl position (VUAA1 vs. OLC15) .
  • Furan-2-yl derivatives show strong anti-exudative effects, suggesting substituent-dependent targeting of inflammatory pathways .

Synthesis and Physicochemical Properties :

  • Melting points for triazole derivatives range from 90–184°C, influenced by crystallinity and substituent bulkiness .
  • Yields vary widely (50–83%), with polar solvents (e.g., H2O:EtOH) favoring crystallization .

Biological Activity

The compound 2-{[4-amino-5-(2-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-butylphenyl)acetamide is a derivative of the triazole class and has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including enzyme inhibition, anticancer properties, and other therapeutic potentials, supported by diverse research findings.

Chemical Structure

The molecular formula of the compound is C18H22N4SC_{18}H_{22}N_4S with a molecular weight of approximately 342.46 g/mol. The structure features a triazole ring, an acetamide moiety, and a sulfanyl group, which are crucial for its biological interactions.

Enzyme Inhibition

Research indicates that compounds with similar structures exhibit significant enzyme inhibition capabilities. For instance:

  • Acetylcholinesterase (AChE) Inhibition : Compounds containing triazole moieties have been reported to inhibit AChE, which is relevant for treating Alzheimer's disease. The enzyme inhibition studies show that derivatives can significantly reduce AChE activity, suggesting potential neuroprotective effects .
  • α-Glucosidase Inhibition : The compound may also exhibit inhibitory effects on α-glucosidase, an enzyme involved in carbohydrate metabolism. Such inhibition is beneficial in managing Type 2 diabetes mellitus (T2DM) by lowering postprandial blood glucose levels .

Anticancer Properties

The anticancer potential of triazole derivatives has been explored in various studies. For instance:

  • Cell Proliferation Inhibition : Triazole-based compounds have shown promising results in inhibiting the proliferation of cancer cell lines. Studies indicate that these compounds can induce apoptosis in cancer cells through various mechanisms, including modulation of cell signaling pathways .
  • Case Study : A specific study demonstrated that a related triazole compound exhibited significant cytotoxicity against breast cancer cell lines (MCF-7), with IC50 values indicating effective concentration ranges for therapeutic applications .

Mechanistic Insights

The biological activity of 2-{[4-amino-5-(2-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-butylphenyl)acetamide can be attributed to its ability to interact with various biological targets:

  • Molecular Docking Studies : Computational studies have shown that this compound can effectively bind to active sites of target enzymes due to its structural features. The docking scores indicate strong interactions with both AChE and α-glucosidase .
  • Antioxidant Activity : Some derivatives exhibit antioxidant properties, which may contribute to their overall therapeutic effects by reducing oxidative stress in cells .

Data Table: Biological Activities

Activity TypeTarget Enzyme/Cell TypeObserved EffectReference
Enzyme InhibitionAcetylcholinesteraseSignificant inhibition
Enzyme Inhibitionα-GlucosidaseSubstantial inhibition
Anticancer ActivityMCF-7 (Breast Cancer)Cytotoxicity (IC50 values)
Antioxidant ActivityVariousReduces lipid peroxidation

Q & A

Q. Can this compound be repurposed for agrochemical research?

  • Methodological Answer :
  • Antifungal Screening : Test against Fusarium spp. using agar dilution assays. Compare EC₅₀ to commercial fungicides (e.g., tebuconazole) .
  • Herbicidal Activity : Seed germination inhibition assays (e.g., Arabidopsis thaliana) at 10–100 µM concentrations .
  • Mode of Action : Proteomics (LC-MS/MS) to identify plant-specific targets (e.g., acetolactate synthase) .

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